CM-10-18
Description
CM-10-18 is a hydroxylated derivative of the imino sugar 1-deoxynojirimycin (DNJ), designed to inhibit endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are critical for the maturation of viral envelope glycoproteins in host cells, making them a strategic target for antiviral therapy. By competitively inhibiting these enzymes, this compound disrupts viral glycoprotein folding, thereby reducing viral replication and secretion .
Preclinical studies highlight this compound’s efficacy against multiple hemorrhagic fever viruses, including Dengue virus (DENV), Ebola virus (EBOV), and Marburg virus (MARV). In DENV-infected AG129 mice, this compound reduced viral load and delayed disease progression, with a 40% survival rate at 75 mg/kg . Pharmacokinetic (PK) studies in mice demonstrated favorable bioavailability (56%) and a moderate elimination half-life (T1/2 = 2.63 h), outperforming earlier imino sugars like miglustat (NBDNJ) .
Properties
CAS No. |
1159614-57-9 |
|---|---|
Molecular Formula |
C17H35NO5 |
Molecular Weight |
333.469 |
IUPAC Name |
(2R,3R,4R,5S)-1-(7-ethyl-7-hydroxynonyl)-2-(hydroxymethyl)-3,4,5-piperidinetriol |
InChI |
InChI=1S/C17H35NO5/c1-3-17(23,4-2)9-7-5-6-8-10-18-11-14(20)16(22)15(21)13(18)12-19/h13-16,19-23H,3-12H2,1-2H3/t13-,14+,15-,16-/m1/s1 |
InChI Key |
VLVMPUBHMJVGPH-QKPAOTATSA-N |
SMILES |
O[C@@H]1[C@@H](CO)N(CCCCCCC(O)(CC)CC)C[C@H](O)[C@H]1O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CM-10-18; CM-10-18; CM-10-18; CM-1018; CM-1018; CM-1018. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
CM-10-18 belongs to the imino sugar class, which includes compounds like CM-9-78, IHVR derivatives (IHVR11029, IHVR17028, IHVR19029), and approved drugs such as miglustat (Zavesca) and miglitol (Lyset). Below is a comparative analysis of their properties:
Mechanistic and Pharmacokinetic Differences
- Enzyme Inhibition : this compound exhibits superior inhibition of α-glucosidase II compared to CM-9-78 (IC50 = 1.55 μM vs. 2.63 μM), which correlates with its lower EC50 against DENV .
- Antiviral Spectrum : While this compound and CM-9-78 primarily target flaviviruses (e.g., DENV, WNV), the IHVR derivatives show expanded activity against filoviruses (EBOV, MARV) and Rift Valley fever virus (RVFV) due to optimized structural modifications .
- Pharmacokinetics : this compound’s oral bioavailability (56%) and T1/2 (2.63 h) surpass miglustat’s rapid clearance (T1/2 = 1.34 h), enabling less frequent dosing .
Synergy with Ribavirin
This compound demonstrates synergistic effects with ribavirin, a nucleoside analogue. In DENV-infected A549 cells, the combination reduced viral replication synergistically (MacSynergy score = 111), lowering the effective dose of both drugs . This synergy is attributed to dual targeting: this compound disrupts viral glycoprotein processing, while ribavirin inhibits viral RNA synthesis.
Toxicity and Tolerability
In contrast, older imino sugars like miglustat are associated with gastrointestinal side effects, limiting their antiviral utility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
